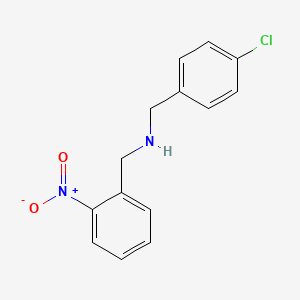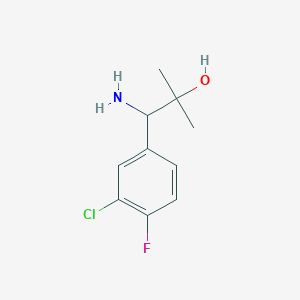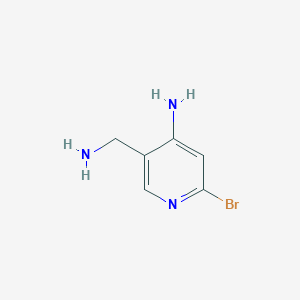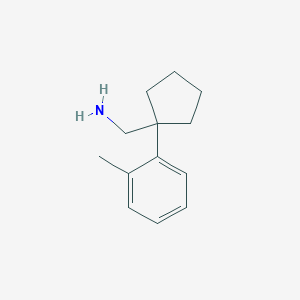-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
[3-(dimethylamino)propyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylamino group attached to a propyl chain, which is further connected to a pyrazolylmethyl group. The presence of these functional groups imparts distinctive chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-(propan-2-yl)-1H-pyrazole with 3-chloropropyl(dimethyl)amine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, aprotic solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals and diagnostic agents.
Medicine
In medicine, 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. The pyrazolylmethyl group may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Gastrodin: A phenolic glycoside with neuroprotective and anti-inflammatory properties.
Uniqueness
What sets 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H24N4 |
|---|---|
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)16-12(6-8-14-16)10-13-7-5-9-15(3)4/h6,8,11,13H,5,7,9-10H2,1-4H3 |
InChI Key |
IJRIVPFHKUSGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)



![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)

![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
